![molecular formula C15H21NO2S B2926502 N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)pent-4-enamide CAS No. 2309777-28-2](/img/structure/B2926502.png)
N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)pent-4-enamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the use of reagents like LiAlH4 . The process typically involves the addition of the reagent to a Schlenk flask, followed by the addition of a solvent like THF . The ester is then added dropwise, and the mixture is stirred until the alcohol is fully formed .Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a thiophene ring attached to a tetrahydro-2H-pyran ring via a methylene bridge . The pent-4-enamide moiety is attached to the pyran ring via a methylene group .Scientific Research Applications
Medicinal Chemistry: Anticancer Properties
Thiophene derivatives, including our compound of interest, have been studied for their potential anticancer properties. The presence of the thiophene moiety is associated with a variety of pharmacological effects, one of which is the inhibition of cancer cell growth. For instance, certain thiophene derivatives have shown promising results against human malignant melanoma cells (A375) using the standard MTT assay in vitro . This suggests that our compound could be synthesized and evaluated for similar antitumor activities.
Antibacterial Applications
The antibacterial activity of thiophene derivatives is another significant area of research. Compounds with specific functional groups, such as the p-nitro group, have exhibited excellent antibacterial activities against both Gram-positive and Gram-negative bacteria . This indicates that modifying our compound to include such functional groups could enhance its antibacterial efficacy.
Anti-Inflammatory Uses
Thiophene derivatives are known to possess anti-inflammatory properties. They have been utilized in the development of nonsteroidal anti-inflammatory drugs (NSAIDs). For example, suprofen, which has a 2-substituted thiophene framework, is recognized for its anti-inflammatory effects . Our compound could be explored for similar uses, potentially leading to the development of new anti-inflammatory medications.
Material Science: Organic Semiconductors
In the field of material science, thiophene-based molecules play a prominent role in the advancement of organic semiconductors . These compounds are integral to the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . The structural flexibility and electronic properties of thiophene derivatives make them suitable for these applications, and our compound could contribute to new developments in this area.
Corrosion Inhibition
Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . The sulfur-containing heterocyclic ring of thiophene is effective in protecting metals from corrosion, which is crucial in extending the lifespan of metal structures and components. Research into the corrosion inhibition properties of our compound could lead to its application in protective coatings and treatments for metals.
Anesthetic Applications
Thiophene derivatives have been used as voltage-gated sodium channel blockers and dental anesthetics. Articaine, a 2,3,4-trisubstituent thiophene, is an example of such an application . Investigating the anesthetic potential of “N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}pent-4-enamide” could open up new possibilities for safer and more effective local anesthetics.
Antimicrobial and Antifungal Properties
The antimicrobial and antifungal activities of thiophene derivatives are well-documented. These compounds have been effective against a range of microbial and fungal pathogens . By studying the specific structural features that contribute to these properties, our compound could be optimized for use as a potent antimicrobial or antifungal agent.
Kinase Inhibition and Anti-Arrhythmic Effects
Thiophene derivatives have been investigated for their kinase inhibiting and anti-arrhythmic effects. These properties are particularly relevant in the treatment of various cardiovascular diseases . By exploring the kinase inhibition potential of our compound, it could be developed into a novel therapeutic agent for managing heart rhythm disorders.
Future Directions
properties
IUPAC Name |
N-[(4-thiophen-3-yloxan-4-yl)methyl]pent-4-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2S/c1-2-3-4-14(17)16-12-15(6-8-18-9-7-15)13-5-10-19-11-13/h2,5,10-11H,1,3-4,6-9,12H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEYZATZCHNWGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NCC1(CCOCC1)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}pent-4-enamide |
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